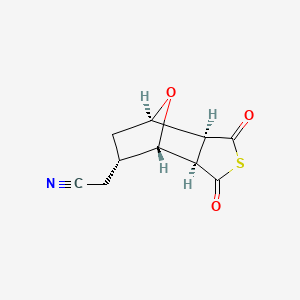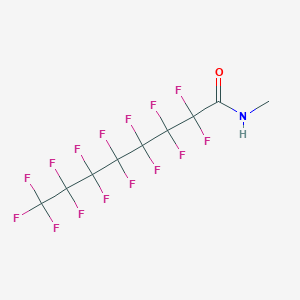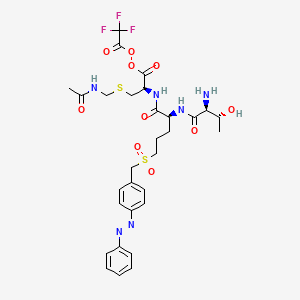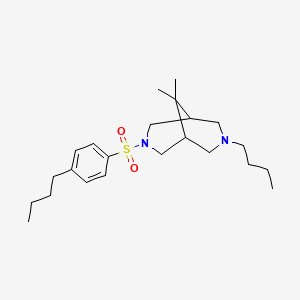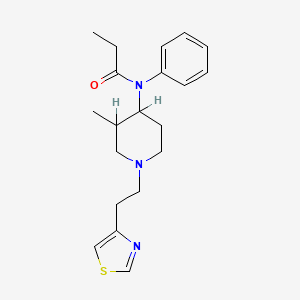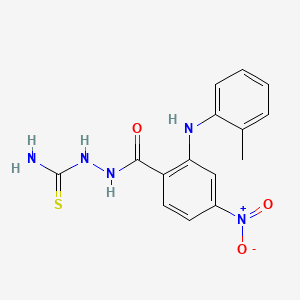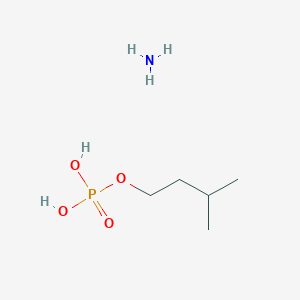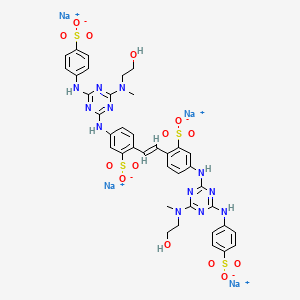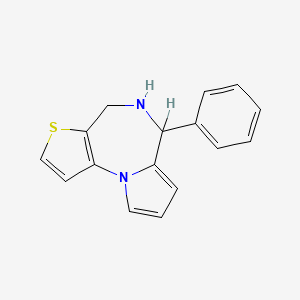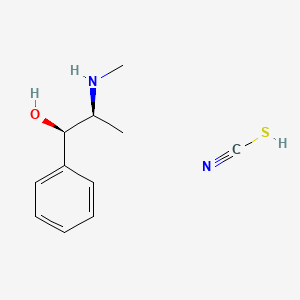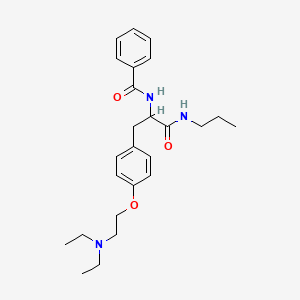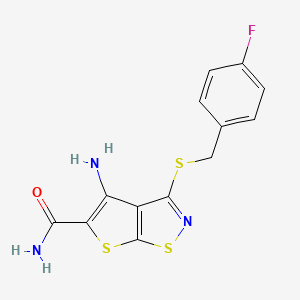
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- is a heterocyclic compound that features a thieno[3,2-d]isothiazole core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes would apply, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[3,2-d]isothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Thienopyrimidines: These compounds are synthesized using similar methods and have comparable biological properties.
Uniqueness
Thieno(3,2-d)isothiazole-5-carboxamide, 4-amino-3-(((4-fluorophenyl)methyl)thio)- is unique due to its specific substitution pattern and the presence of the 4-fluorophenylmethylthio group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
135489-17-7 |
|---|---|
Molecular Formula |
C13H10FN3OS3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[3,2-d][1,2]thiazole-5-carboxamide |
InChI |
InChI=1S/C13H10FN3OS3/c14-7-3-1-6(2-4-7)5-19-12-8-9(15)10(11(16)18)20-13(8)21-17-12/h1-4H,5,15H2,(H2,16,18) |
InChI Key |
ULJKBDLXWNULMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NSC3=C2C(=C(S3)C(=O)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


